
Decarboxythamnolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decarboxythamnolic acid is a carbonyl compound.
科学的研究の応用
Antioxidant and Photoprotective Activity
Decarboxythamnolic acid, among other molecules isolated from lichen species, has demonstrated significant activity as a photoprotector against UV-B radiation. It's part of a study exploring the potential of lichen-derived secondary metabolites in offering protection and antioxidant benefits, showcasing its applicability in photoprotection and potentially in skincare formulations or UV protection products (Mollinedo, Vila, & Sterner, 2003).
Applications in Chemical Synthesis
Decarboxylation studies, which include decarboxythamnolic acid, highlight its relevance in the production of various compounds. For example, research on the decarboxylation kinetics of acidic cannabinoids is crucial for phytocannabinoid isolation and efficient medical dosage formulation. This study illuminates the broader chemical application of decarboxylation processes involving compounds like decarboxythamnolic acid (Wang et al., 2016).
Biochemical and Pharmacological Research
Decarboxythamnolic acid is part of a broader category of natural compounds undergoing extensive research due to their potential health benefits. Studies like those on oleanolic and ursolic acid reflect the intense scientific interest in understanding the beneficial effects, toxicity, and clinical applications of such triterpenoids. This encompasses the realm of anticancer therapies, indicating the potential of decarboxythamnolic acid in similar contexts (Liu, 2005).
Role in Neurodegenerative Disorders
Research connecting phytochemical treatments, including compounds like decarboxythamnolic acid, to oxidative stress in neurodegenerative disorders is significant. Studies suggest that phytochemicals can reduce inflammation and prevent lipid peroxidation caused by compounds like quinolinic acid, indicating the therapeutic potential of decarboxythamnolic acid in managing neurological disorders (Parasram, 2017).
特性
分子式 |
C18H16O9 |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
3-(3-formyl-2,4-dihydroxy-6-methylphenoxy)carbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C18H16O9/c1-7-5-11(26-3)13(17(23)24)15(22)12(7)18(25)27-16-8(2)4-10(20)9(6-19)14(16)21/h4-6,20-22H,1-3H3,(H,23,24) |
InChIキー |
JQHGZAGUFPJYDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O)O)C=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1253783.png)
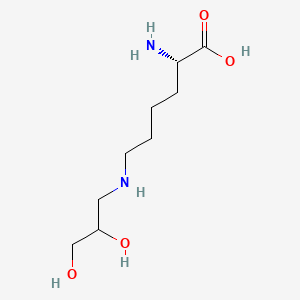
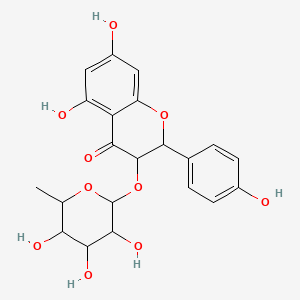
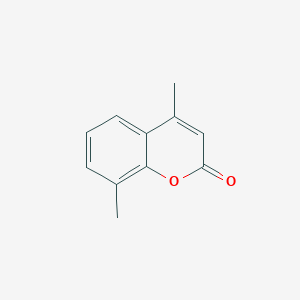
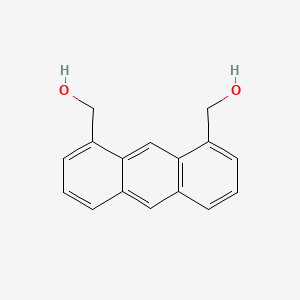

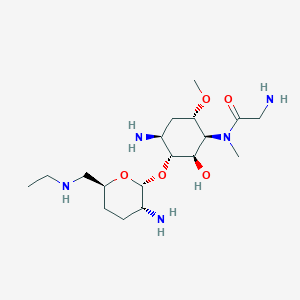

![12H-Benzo[a]phenoxazine](/img/structure/B1253799.png)
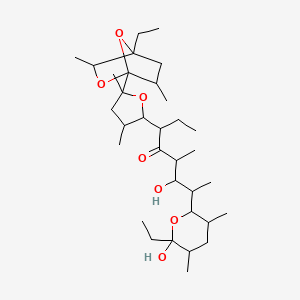

![[(2S,3S,4S,5R,6S,8S,9S,10S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1253803.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253804.png)
